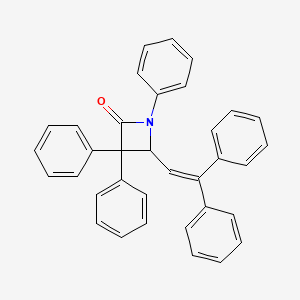
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one is an organic compound characterized by its complex structure, which includes multiple phenyl groups and an azetidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one typically involves the reaction of 4-methyltriphenylamine with diphenylacetaldehyde in the presence of a catalyst such as camphor-10-sulfonic acid . The reaction conditions often include refluxing the mixture in an appropriate solvent, followed by purification through column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes would apply, involving optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure makes it useful in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one involves its interaction with molecular targets through various pathways. The phenyl groups and the azetidinone ring can participate in binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(2,2-diphenylethenyl)benzene: This compound shares the diphenylethenyl moiety and is used in organic light-emitting diodes (OLEDs).
4-(2,2-Diphenylethenyl)-N,N-di(p-tolyl)aniline: Another compound with similar structural features, used in various chemical applications.
Uniqueness
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one is unique due to the presence of the azetidinone ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
86129-91-1 |
|---|---|
Formule moléculaire |
C35H27NO |
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
4-(2,2-diphenylethenyl)-1,3,3-triphenylazetidin-2-one |
InChI |
InChI=1S/C35H27NO/c37-34-35(29-20-10-3-11-21-29,30-22-12-4-13-23-30)33(36(34)31-24-14-5-15-25-31)26-32(27-16-6-1-7-17-27)28-18-8-2-9-19-28/h1-26,33H |
Clé InChI |
JRNDMARCYGPRTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2C(C(=O)N2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14409359.png)
![2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14409367.png)
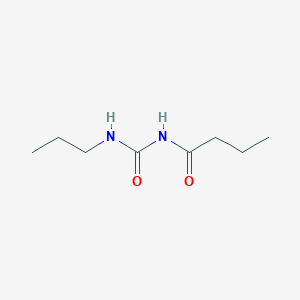
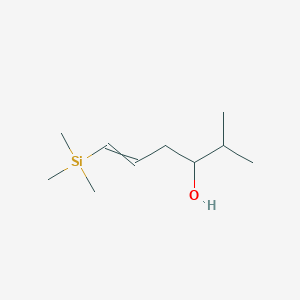
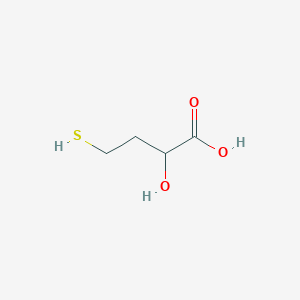
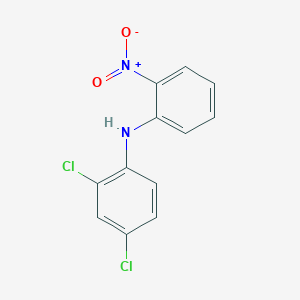
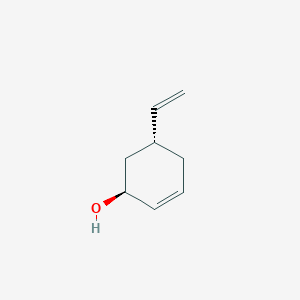
![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
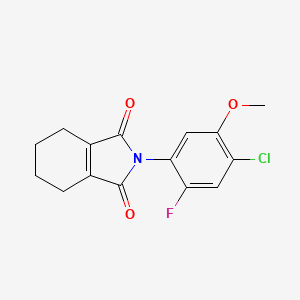
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B14409426.png)
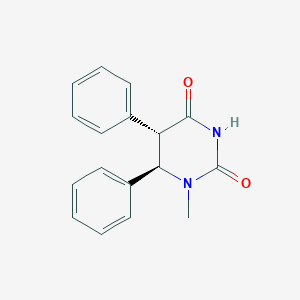
![Ethanone, 1-[2-(2-propenyl)cyclopentyl]-](/img/structure/B14409433.png)
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
